molecular formula C6H2Br2ClN3 B13659048 3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13659048
M. Wt: 311.36 g/mol
InChI Key: XNCUTSKCIXFKMK-UHFFFAOYSA-N
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Description

3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method starts with the cyclization of a hydrazine derivative with a β-ketoester to form the pyrazole ring. This is followed by the formation of the pyridine ring through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine .

Scientific Research Applications

3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the bromine and chlorine substituents.

    5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: Similar but without the chlorine atom.

    4-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar but without the bromine atoms.

Uniqueness

The presence of both bromine and chlorine atoms in 3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H2Br2ClN3

Molecular Weight

311.36 g/mol

IUPAC Name

3,5-dibromo-7-chloro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2Br2ClN3/c7-3-1-2(9)4-5(10-3)6(8)12-11-4/h1H,(H,11,12)

InChI Key

XNCUTSKCIXFKMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Br)Br)Cl

Origin of Product

United States

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